molecular formula C19H18FN3O3 B2478595 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-fluorophenyl)oxamide CAS No. 898439-76-4

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-fluorophenyl)oxamide

Cat. No. B2478595
CAS RN: 898439-76-4
M. Wt: 355.369
InChI Key: ALSMEPCFXKAZAW-UHFFFAOYSA-N
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Description

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-fluorophenyl)oxamide, also known as AQ-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AQ-1 belongs to the class of quinoline derivatives and has been shown to possess a wide range of biological activities.

Scientific Research Applications

Biological Activities of Quinoline Derivatives

Quinoline derivatives have been synthesized and evaluated for their biological activities. These compounds have demonstrated significant antioxidant potential, surpassing that of ascorbic acid at very low concentrations. They exhibit variable antimicrobial activities against bacteria and fungi, and their anti-inflammatory activity ranges between 55-80%. Furthermore, these quinoline derivatives show strong binding to DNA via intercalation and interact with bovine serum albumin (BSA) through a static quenching process, indicating potential applications in studying protein interactions and genetic materials (Douadi et al., 2020).

Chemosensor Applications

Quinoline-based compounds have been developed as chemosensors for detecting metal ions like Zn2+ in biological and aqueous samples. These chemosensors, incorporating quinoline as the fluorophore, show remarkable fluorescence enhancement upon binding with Zn2+, enabling their use in monitoring Zn2+ concentrations in living cells and environmental samples. This highlights the quinoline derivatives' utility in environmental monitoring and bioimaging applications (Park et al., 2015).

Antitumor and Antimicrobial Agents

N-(4-(6,7-Disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, a series of quinoline derivatives, have been designed as dual inhibitors of c-Met and VEGFR2 tyrosine kinases. These compounds have shown potent in vitro activity against these enzymes, favorable pharmacokinetic profiles, and high efficacy in vivo in various human tumor xenograft models in mice, suggesting their potential as antitumor agents. Additionally, some quinoline derivatives have exhibited promising antibacterial, antifungal, and antitubercular activities, indicating their potential as antimicrobial agents (Mannion et al., 2009).

properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-12(24)23-9-3-4-13-7-8-16(11-17(13)23)22-19(26)18(25)21-15-6-2-5-14(20)10-15/h2,5-8,10-11H,3-4,9H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSMEPCFXKAZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-fluorophenyl)oxamide

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